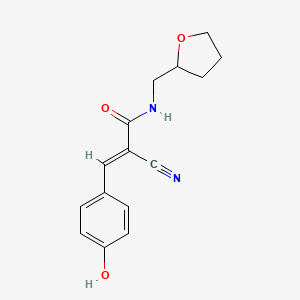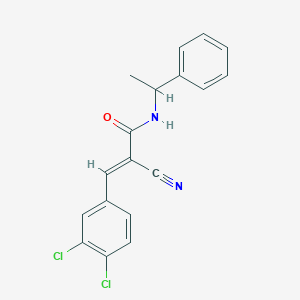![molecular formula C19H20N2O2S B3895293 4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3895293.png)
4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
描述
4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as THPVP, is a synthetic cathinone that belongs to the class of pyrrolidine derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive properties. The compound has a similar chemical structure to other cathinone derivatives such as alpha-PVP and MDPV, which are known to produce stimulant effects.
作用机制
4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide acts as a potent dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of the compound. This compound also has affinity for the serotonin transporter and norepinephrine transporter, which suggests that it may have additional pharmacological effects beyond dopamine release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinone derivatives. The compound produces stimulant effects, including increased energy, euphoria, and increased sociability. This compound has also been reported to produce negative effects such as anxiety, paranoia, and agitation. The long-term effects of this compound use are not well understood, and further research is needed to determine the potential health risks associated with the compound.
实验室实验的优点和局限性
4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent dopamine transporter inhibitor, which makes it a useful tool for investigating the role of dopamine in the brain. This compound also has affinity for the serotonin transporter and norepinephrine transporter, which suggests that it may have a broader range of pharmacological effects than other cathinone derivatives. One limitation of this compound is that it is a designer drug, which means that its purity and potency may vary. This variability can make it difficult to replicate results across different experiments.
未来方向
There are several future directions for research on 4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. One direction is to investigate the long-term health effects of this compound use. Another direction is to investigate the potential therapeutic uses of this compound, such as its use in treating attention deficit hyperactivity disorder (ADHD) or depression. Additionally, further research is needed to determine the potential risks associated with this compound use, such as its potential for addiction and overdose. Finally, future research should aim to optimize the synthesis of this compound to improve its purity and yield.
科学研究应用
4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been used as a research tool to investigate the pharmacological properties of cathinone derivatives. It has been shown to act as a potent dopamine transporter inhibitor, similar to other cathinone derivatives. This compound has also been reported to have affinity for the serotonin transporter and norepinephrine transporter, which suggests that it may have a broader range of pharmacological effects than other cathinone derivatives. Research on this compound has been limited, but its potential as a research tool for investigating the mechanisms of action of cathinone derivatives warrants further investigation.
属性
IUPAC Name |
4-methyl-N-[(Z)-3-oxo-3-pyrrolidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)18(22)20-17(13-16-5-4-12-24-16)19(23)21-10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3,(H,20,22)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQTLCHCAEIKW-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3895212.png)


![3-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B3895247.png)
![2-[5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3895255.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895263.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(2-furylmethyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895269.png)


![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B3895307.png)
![N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3895308.png)
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3895310.png)

![2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3895323.png)